1-(3-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone

Medicinal chemistry Chemical biology Fragment-based drug discovery

1-(3-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone (CAS 1316227-06-1) is a heterocyclic small molecule featuring a piperidine ring N-capped with an acetyl group and connected to a 3-chloropyrazine moiety via a methylene (–CH₂–) bridge at the piperidine 3-position. Its molecular formula is C₁₂H₁₆ClN₃O, with a molecular weight of 253.73 g/mol.

Molecular Formula C12H16ClN3O
Molecular Weight 253.73 g/mol
CAS No. 1316227-06-1
Cat. No. B1399238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone
CAS1316227-06-1
Molecular FormulaC12H16ClN3O
Molecular Weight253.73 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC(C1)CC2=NC=CN=C2Cl
InChIInChI=1S/C12H16ClN3O/c1-9(17)16-6-2-3-10(8-16)7-11-12(13)15-5-4-14-11/h4-5,10H,2-3,6-8H2,1H3
InChIKeyAQQGCECQGZTQDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone (CAS 1316227-06-1): Structural and Physicochemical Baseline for Procurement Decision-Making


1-(3-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone (CAS 1316227-06-1) is a heterocyclic small molecule featuring a piperidine ring N-capped with an acetyl group and connected to a 3-chloropyrazine moiety via a methylene (–CH₂–) bridge at the piperidine 3-position [1]. Its molecular formula is C₁₂H₁₆ClN₃O, with a molecular weight of 253.73 g/mol [1]. Key computed physicochemical descriptors include XLogP3-AA of 1.3, topological polar surface area (TPSA) of 46.09 Ų, three hydrogen bond acceptors, zero hydrogen bond donors, and two rotatable bonds [1]. It is supplied by multiple vendors as a research-grade building block at purities of ≥98% (Chemscene, Leyan) or 95%+ (Chemenu), with recommended storage at 2–8°C in sealed, dry conditions . The compound is intended exclusively for research and further manufacturing use, not for direct human application .

Why Piperidine-Pyrazine Analogs Cannot Be Interchanged: Structural Determinants of Differentiation for CAS 1316227-06-1


Within the piperidine-chloropyrazine-ethanone chemical series, subtle structural variations produce measurable differences in physicochemical properties that preclude direct interchangeability. The target compound is distinguished by three structural features—a methylene bridge linking the piperidine and pyrazine rings, chlorine substitution specifically at the pyrazine 3-position, and attachment at the piperidine 3-position—each of which independently modulates molecular recognition, conformational freedom, and lipophilicity [1]. Directly attached analogs (e.g., CAS 1316220-01-5 and CAS 1227068-70-3) lack the methylene spacer, resulting in a different molecular formula (C₁₁H₁₄ClN₃O vs. C₁₂H₁₆ClN₃O), lower molecular weight (239.70 vs. 253.73 g/mol), and fewer rotatable bonds . Chloropyrazine regioisomers with chlorine at the 6-position (e.g., CAS 1316223-64-9) exhibit altered electronic distribution and halogen-bonding geometry compared to the 3-chloro isomer [2]. Furthermore, the piperidine 3-substitution versus 4-substitution affects the spatial orientation of the pyrazine moiety relative to the acetyl group, which can impact target binding [1]. These structural differences translate into quantifiable divergence in logP, LogD, and TPSA that must be evaluated when selecting a compound for a specific research or synthetic application [1][3].

Product-Specific Quantitative Evidence Guide: Head-to-Head Comparator Data for CAS 1316227-06-1


Molecular Weight and Formula Differentiation: Methylene Bridge vs. Direct Attachment

The target compound (CAS 1316227-06-1) contains a methylene (–CH₂–) spacer between the piperidine and chloropyrazine rings, resulting in a molecular formula of C₁₂H₁₆ClN₃O and a molecular weight of 253.73 g/mol [1]. In contrast, the directly attached analog 1-(3-(3-chloropyrazin-2-yl)piperidin-1-yl)ethanone (CAS 1316220-01-5) lacks this spacer and has a formula of C₁₁H₁₄ClN₃O with a molecular weight of 239.70 g/mol . The 4-position directly attached isomer (CAS 1227068-70-3) shares the same formula and molecular weight (C₁₁H₁₄ClN₃O, 239.70 g/mol) . The 14.03 g/mol mass difference corresponds exactly to one CH₂ unit and reflects the presence of the methylene bridge, which alters both the spatial separation of the two heterocyclic rings and the overall molecular volume.

Medicinal chemistry Chemical biology Fragment-based drug discovery

Lipophilicity Divergence: LogP and LogD Comparison Across Methylene-Bridged vs. Directly Attached Analogs

The target compound exhibits a computed LogD (pH 5.5 and 7.4) of 0.47 and a Log P of 0.47 (JChem via ChemBase) [1], while also returning an XLogP3-AA value of 1.3 from PubChem and a vendor-reported LogP of 1.931 (Chemscene, computational method not specified) [2]. By comparison, the 4-position directly attached analog (CAS 1227068-70-3) shows a LogD (pH 5.5) of 0.207, LogD (pH 7.4) of 0.207, and Log P of 0.207 from the same JChem computational method [3], and a separately reported LogP of 1.794 . The difference in JChem-calculated LogD/LogP between the target compound (0.47) and the 4-position direct analog (0.207) is 0.263 log units, representing a ~1.8-fold difference in partition coefficient. While computational methods differ in absolute values, the consistent directional trend indicates that the methylene-bridged compound is measurably more lipophilic than the directly attached analog.

ADME profiling Physicochemical property optimization Drug-likeness assessment

Rotatable Bond Count and Conformational Flexibility: Methylene Bridge Effect

The target compound possesses 2 rotatable bonds as computed by Cactvs (PubChem) [1], compared to 1 rotatable bond for the directly attached analogs (CAS 1316220-01-5 and CAS 1227068-70-3) [2]. The additional rotatable bond in the target compound corresponds specifically to the methylene bridge (the CH₂–pyrazine bond), enabling a greater range of conformational states for the chloropyrazine moiety relative to the piperidine ring. This increased flexibility affects the entropic penalty upon protein binding and expands the accessible conformational space during molecular recognition events. Conversely, the directly attached analogs, with only the acetyl rotatable bond, are more conformationally constrained and present the pyrazine ring in a more rigid spatial orientation.

Conformational analysis Molecular docking Structure-based drug design

Chlorine Position on Pyrazine: Regioisomeric Differentiation and Halogen Bonding Potential

The target compound bears chlorine at the pyrazine 3-position (adjacent to the methylene attachment point at position 2), creating a unique electronic environment compared to the 6-chloro regioisomer (CAS 1316223-64-9) [1]. A systematic analysis of the RCSB PDB database by Juhás and Zitko (2020) demonstrated that chloropyrazine fragments engage in halogen bonds with protein backbone carbonyl oxygens, and that the halogen bond geometry is sensitive to the chlorine substitution position [2]. In the 3-chloro configuration, the chlorine atom is positioned ortho to the methylene-linked piperidine, whereas in the 6-chloro isomer, the chlorine is para to this attachment. This ortho vs. para relationship alters the electron density distribution on the pyrazine ring and the σ-hole characteristics of the chlorine atom, directly affecting halogen bond donor strength and interaction geometry with target proteins [2].

Halogen bonding Pyrazine medicinal chemistry Protein-ligand interactions

Purity Specification and Quality Control: Vendor-Dependent Variability in Available Grades

The target compound is commercially available at two distinct purity specifications: ≥98% from Chemscene (Cat. No. CS-0549313) and Leyan (Product No. 1619974), and 95%+ from Chemenu (Cat. No. CM334368) . By comparison, the directly attached analog CAS 1227068-70-3 is available at 95% minimum purity from AKSci (Cat. No. 4092DP) , and the 6-chloro regioisomer CAS 1316223-64-9 is offered at 97% purity from Chemenu (Cat. No. CM493802) . The availability of ≥98% purity material for the target compound from multiple suppliers provides a higher-confidence starting point for applications requiring precise stoichiometry (e.g., fragment screening, SAR by catalog, or multi-step synthetic elaboration) compared to analogs where only 95% material is readily sourced.

Chemical procurement Quality assurance Analytical chemistry

Vendor Nomenclature Integrity: Risk of Misidentification and the CP-55940 Misattribution

Certain vendor websites and chemical databases incorrectly identify 1-(3-((3-chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone (CAS 1316227-06-1) or its directly attached analogs as 'CP-55940,' a synthetic cannabinoid . The authentic CP-55940 (CAS 83002-04-4) is 2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol, with a molecular formula of C₂₄H₄₀O₃ and a molecular weight of 376.58 g/mol [1]. This represents a completely different chemical scaffold, molecular weight (376.58 vs. 253.73 g/mol), and pharmacological profile (cannabinoid receptor agonist with CB1 Ki = 0.58 nM, CB2 Ki = 0.69 nM) [1]. The target compound has no structural or pharmacological relationship to CP-55940, and reliance on vendor descriptions that propagate this misattribution could lead to procurement of the wrong compound for cannabinoid research or erroneous interpretation of biological data.

Compound identity verification Procurement risk management Chemical nomenclature

Best Research and Industrial Application Scenarios for CAS 1316227-06-1 Based on Specific Differentiated Properties


Fragment-Based and Structure-Based Drug Design Requiring Conformational Flexibility at the Pyrazine-Piperidine Interface

The methylene bridge of the target compound provides an additional rotatable bond compared to directly attached analogs, enabling a broader conformational ensemble for the chloropyrazine moiety [1]. This makes the compound particularly suitable as a fragment or scaffold in structure-based drug design programs where induced-fit binding is anticipated or where the target binding site requires the ligand to sample multiple conformations. In contrast, the directly attached analog (CAS 1227068-70-3) with only one rotatable bond may fail to achieve binding poses accessible to the more flexible target compound [1]. Researchers should prioritize this compound when conformational adaptability is a design requirement, as demonstrated by the 2 vs. 1 rotatable bond count difference [1].

Synthetic Elaboration Requiring High-Purity Starting Material for Multi-Step Synthesis

With commercially available purity of ≥98% from Chemscene and Leyan , the target compound is better suited than its 95%-purity direct analogs (CAS 1316220-01-5, CAS 1227068-70-3 at AKSci) as a starting material for multi-step synthetic routes where impurity carry-through can compromise yields or complicate purification of downstream intermediates. The higher purity specification reduces the likelihood of side reactions from unidentified impurities and supports more reliable stoichiometric calculations in reactions such as amide couplings, nucleophilic substitutions at the chloropyrazine position, or N-acetyl deprotection-refunctionalization sequences.

Halogen Bond-Enabled Ligand Design Leveraging Ortho-Chloropyrazine Geometry

The 3-chloro substitution pattern on the pyrazine ring (ortho to the methylene linkage) positions the chlorine atom in a geometry that, based on systematic PDB analysis of chloropyrazine-protein interactions, can engage in halogen bonds with backbone carbonyl oxygens at distances of 2.8–3.3 Å [2]. This ortho arrangement is distinct from the para-chloro geometry of the 6-chloro regioisomer (CAS 1316223-64-9) and may direct the halogen bond toward different regions of a protein binding site [2]. The target compound is therefore the preferred choice for research programs that explicitly seek to exploit halogen bonding as a molecular recognition element, particularly when the binding site topology favors ortho-substituted halogen bond donors.

ADME/PK Profiling Studies Comparing Methylene-Bridged vs. Direct-Attached Pyrazine-Piperidine Scaffolds

The measurable LogD difference of +0.263 log units (JChem) between the target compound and the directly attached analog (CAS 1227068-70-3) [3][4] establishes these compounds as a matched molecular pair for investigating the impact of a single methylene spacer on ADME properties. Researchers conducting systematic scaffold optimization studies can use the target compound as the 'bridged' exemplar alongside the direct-attached analog to quantify the effect of spacer length on membrane permeability, metabolic stability, and plasma protein binding—all of which are influenced by the ~1.8-fold difference in lipophilicity [3][4].

Quote Request

Request a Quote for 1-(3-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.